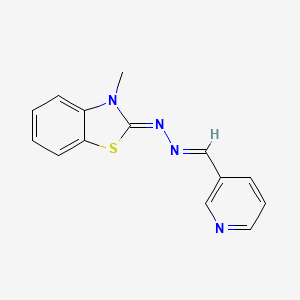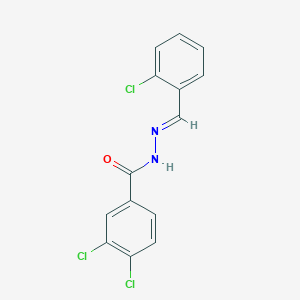![molecular formula C9H10BrN5 B5537561 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine involves multi-step synthetic routes that typically start from simple heterocyclic precursors. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide (Anuradha et al., 2014). Another example is the synthesis of 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine, which was confirmed by NMR, MS, elemental analyses, and X-ray structure determination (Jin-Xia Mu et al., 2015).
Molecular Structure Analysis
Characterization of these compounds often involves spectroscopic methods like FT-IR, 1H NMR, and 13C NMR spectroscopy, along with elemental analysis and X-ray diffraction studies. For example, the molecular structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using these techniques, revealing two symmetry-independent molecules in the crystal lattice and highlighting intramolecular hydrogen bonding (Anuradha et al., 2014).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds related to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,2,4-triazoles have been synthesized from isonicotinic acid hydrazide, showcasing significant antimicrobial properties. These compounds were obtained through reactions involving carbon disulfide, hydrazine hydrate, and primary and secondary amines, demonstrating moderate to good antimicrobial activities against various microbial strains (Bayrak et al., 2009).
Metal Extraction and Separation
The application of 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine type compounds in the selective extraction of Am(III) over Eu(III) from acidic solutions has been documented. These compounds exhibit appreciable efficiency and selectivity, highlighting their potential in the field of solvent extraction and ion exchange for radioactive waste management and the recycling of valuable metals (Kolarik et al., 1999).
Structural and Spectroscopic Characterization
The synthesis of structurally related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been reported. These studies involve comprehensive spectroscopic characterization and crystal structure analysis, which are crucial for understanding the chemical and physical properties of these compounds. Such detailed analyses are instrumental in the development of new materials and pharmaceuticals (Anuradha et al., 2014).
Fluorinated Compounds and Their Applications
Research has also been conducted on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the importance of fluorinated compounds in medicinal chemistry and material science. These compounds are synthesized through regiospecific 1,3-dipolar cycloaddition reactions, showcasing the versatility of triazole derivatives in the synthesis of novel compounds with potential applications in drug development and the design of functional materials (Peng & Zhu, 2003).
Heterocyclic Chemistry and Material Science
The research extends to the synthesis and application of heterocyclic compounds in the development of new materials and pharmaceuticals. For example, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized, exhibiting potential for ethylene polymerization. These studies underscore the significance of heterocyclic chemistry in the advancement of catalysis and polymer science (Hurtado et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-7(15-6-11-5-13-15)14-9-3-2-8(10)4-12-9/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAAPCCEONYRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NC=C(C=C1)Br)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)


![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)